molecular formula C8H13N B14555281 N-Ethyl-3-methylpent-2-en-4-yn-1-amine CAS No. 61753-34-2

N-Ethyl-3-methylpent-2-en-4-yn-1-amine

Cat. No.: B14555281
CAS No.: 61753-34-2
M. Wt: 123.20 g/mol
InChI Key: ZIDKWUYORSTEHI-UHFFFAOYSA-N
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Description

N-Ethyl-3-methylpent-2-en-4-yn-1-amine is a synthetic organic compound of interest in advanced chemical research. This molecule features a unique structure combining an enyne (alkene-alkyne) system with an amine functional group. This combination makes it a potential candidate for exploration in various fields, including medicinal chemistry as a synthetic intermediate or building block for more complex molecules, and in methodology development for catalytic reactions and the synthesis of nitrogen-containing compounds . The presence of both unsaturated systems and an amine group suggests potential for diverse chemical transformations and reactivity studies. Researchers might investigate its properties to develop new synthetic pathways or to study the behavior of similar structural motifs. This product is strictly labeled For Research Use Only (RUO) and is intended for use by qualified professional researchers in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for any form of human consumption.

Properties

CAS No.

61753-34-2

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

N-ethyl-3-methylpent-2-en-4-yn-1-amine

InChI

InChI=1S/C8H13N/c1-4-8(3)6-7-9-5-2/h1,6,9H,5,7H2,2-3H3

InChI Key

ZIDKWUYORSTEHI-UHFFFAOYSA-N

Canonical SMILES

CCNCC=C(C)C#C

Origin of Product

United States

Preparation Methods

Alkynylation of Propargylamines

A widely employed strategy involves alkynylation of preformed propargylamine intermediates. For example, Patent WO2015159170A2 demonstrates the use of PdCl₂(PPh₃)₂/CuI systems for Sonogashira-type couplings. Adapted for this target compound:

  • Step 1 : Synthesis of (Z)-3-methylpent-2-en-4-yn-1-ol via alkynylation of 3-methylpent-2-enal with trimethylsilylacetylene.
  • Step 2 : Conversion to the corresponding bromide using PBr₃ in ether.
  • Step 3 : Nucleophilic substitution with ethylamine under basic conditions (K₂CO₃, acetonitrile).

Key Data :

Step Yield Conditions
1 79% PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, RT
2 85% PBr₃, Et₂O, 0°C → RT
3 70% Ethylamine, K₂CO₃, CH₃CN, reflux

Advantages : High stereocontrol (Z/E > 9:1).
Limitations : Requires air-sensitive catalysts and hazardous PBr₃.

Reductive Amination of Alkynyl Ketones

Patent CA2225169A1 outlines reductive amination for analogous structures:

  • Step 1 : Preparation of 3-methylpent-2-en-4-yn-1-one via oxidation of 3-methylpent-2-en-4-yn-1-ol (Jones reagent, acetone).
  • Step 2 : Condensation with ethylamine using Ti(OiPr)₄ as a Lewis acid.
  • Step 3 : Reduction with NaBH₃CN in MeOH.

Key Data :

Parameter Value
Overall Yield 58%
Stereoselectivity (E:Z) 3:1

Mechanistic Insight : Ti(OiPr)₄ facilitates imine formation, while NaBH₃CN selectively reduces the C=N bond without alkyne hydrogenation.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure samples, Patent WO2015159170A2 employs lipase-mediated kinetic resolution:

  • Step 1 : Synthesis of racemic N-Ethyl-3-methylpent-2-en-4-yn-1-amine.
  • Step 2 : Treatment with vinyl acetate and Candida antarctica lipase B (CAL-B) in TBME.
  • Step 3 : Separation of acetylated (R)-isomer and unreacted (S)-amine via chromatography.

Key Data :

Parameter Value
ee (S) 98%
Yield 45%

Advantages : High enantioselectivity; avoids chiral auxiliaries.
Limitations : Low atom economy; enzymatic costs.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (E:Z) Scalability Cost
Alkynylation 70 9:1 High $$
Reductive Amination 58 3:1 Moderate $
Enzymatic Resolution 45 N/A (ee = 98%) Low $$$

Recommendations :

  • Industrial scale : Alkynylation route preferred for yield and scalability.
  • Chiral synthesis : Enzymatic resolution optimal for high ee despite cost.

Mechanistic Considerations

  • Steric Effects : Bulky ethyl group directs alkyne formation via anti-addition in Pd-catalyzed couplings.
  • Electronic Effects : Electron-withdrawing alkynes enhance imine stability in reductive amination.
  • Solvent Impact : Polar aprotic solvents (DMF, CH₃CN) improve nucleophilic substitution rates.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methylpent-2-en-4-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and strong bases like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Saturated amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

N-Ethyl-3-methylpent-2-en-4-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methylpent-2-en-4-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, while the alkyne and alkene groups may participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

a) N,N-Dimethylpent-4-en-2-yn-1-amine ()
  • Molecular Formula : C₇H₁₁N
  • Molecular Weight : 109.17 g/mol
  • Structure : Features a pent-4-en-2-yn backbone with N,N-dimethyl substitution.
  • Comparison :
    • The absence of a methyl group at position 3 and the dimethyl substitution (vs. ethyl in the target compound) reduce steric bulk.
    • The conjugated enynyl system is identical, suggesting similar reactivity in cycloadditions or catalytic transformations.
    • Dimethyl groups may lower basicity compared to the ethyl-substituted amine due to weaker electron-donating effects .
b) 4-Ethyl-N-phenethylpiperidin-4-amine Hydrochloride ()
  • Molecular Formula : C₂₁H₂₈N₂•2HCl
  • Molecular Weight : 381.4 g/mol
  • Structure : Piperidine ring with ethyl and phenethyl substituents.
  • Comparison :
    • The piperidine backbone introduces rigidity and aromatic interactions absent in the linear pentenynyl chain.
    • The phenethyl group enables π-π stacking, relevant in biological ligand-receptor interactions (e.g., fentanyl analogs).
    • Unlike the target compound, this lacks unsaturated bonds, limiting applications in conjugated systems .
c) (E)-N-Methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine ()
  • Structure : Aromatic phenyl group with ethoxy and amine substituents linked to a pentenyl chain.
  • Comparison :
    • The aromatic ring introduces electronic effects (resonance, induction) absent in the aliphatic target compound.
    • The ethoxy group enhances solubility in polar solvents, while the target compound’s ethyl and methyl groups favor lipophilicity .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reactivity Insights
N-Ethyl-3-methylpent-2-en-4-yn-1-amine* C₈H₁₂N (estimated) ~122 (estimated) Ethyl and methyl substituents; conjugated enynyl system High potential for cyclization or gold-catalyzed hydrofunctionalization
N,N-Dimethylpent-4-en-2-yn-1-amine C₇H₁₁N 109.17 Dimethyl substitution; conjugated enynyl system Likely less steric hindrance than target compound; lower boiling point
4-Ethyl-N-phenethylpiperidin-4-amine HCl C₂₁H₂₈N₂•2HCl 381.4 Piperidine core; phenethyl and ethyl substituents Biological activity (e.g., opioid receptor binding); limited unsaturation

*Estimated data based on structural analysis.

Q & A

Q. What are the established synthetic routes for N-Ethyl-3-methylpent-2-en-4-yn-1-amine, and what key reaction conditions must be controlled?

Methodological Answer: Synthesis of this compound can be adapted from strategies for homopropargylamines, such as the gold-catalyzed coupling of alkynes and amines or three-component reactions involving methylene chloride, alkynes, and amines . Key conditions include:

  • Catalyst selection : Gold(I) catalysts (e.g., [AuCl(PPh₃)]) enhance alkyne activation and regioselectivity .
  • Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve amine-alkyne coupling efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product .

Q. How can spectroscopic techniques (NMR, UV-Vis) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The alkyne proton (C≡C-H) appears as a sharp singlet near δ 1.8–2.1 ppm. The enamine double bond (C=C) shows coupling constants (J ≈ 10–12 Hz) in the δ 5.0–6.0 ppm range .
    • Methyl groups (N-Ethyl, 3-methyl) resolve as distinct triplets (δ 1.2–1.5 ppm) and singlets (δ 1.0–1.2 ppm), respectively .
  • UV-Vis : Conjugation between the enyne system and amine results in λmax absorption at 255–265 nm, correlating with electronic transitions in the unsaturated backbone .

Advanced Research Questions

Q. How do gold-catalyzed reactions enhance the efficiency of alkyne-amine coupling in synthesizing such compounds?

Methodological Answer: Gold catalysts promote π-activation of alkynes, enabling nucleophilic attack by amines to form propargylamine intermediates. Key advantages include:

  • Regioselectivity : Au(I) stabilizes transition states, favoring linear alkyne addition over branched byproducts .
  • Mild conditions : Reactions avoid harsh bases or high temperatures, preserving sensitive functional groups .
  • Mechanistic insights : Computational studies (DFT) reveal that gold-alkyne π-complexes lower activation barriers for C-N bond formation .

Q. What strategies mitigate the formation of N-nitrosamine impurities during synthesis or storage?

Methodological Answer:

  • Risk assessment : Screen raw materials for nitrosating agents (e.g., nitrites) using EMA-compliant questionnaires .
  • Process design : Avoid secondary/tertiary amines in nitrite-contaminated solvents. Use scavengers like ascorbic acid to neutralize nitrosating species .
  • Storage : Maintain pH > 7 and store under inert gas (N₂/Ar) to suppress nitroso group formation .

Q. How can computational chemistry predict the reactivity of intermediates in the synthesis of this amine?

Methodological Answer:

  • DFT calculations : Model transition states for alkyne-amine coupling to predict regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize yields .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on intermediates to guide catalyst design .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Iterative analysis : Cross-validate NMR/UV data with synthetic intermediates (e.g., compare spectra of homopropargylamine analogs) .
  • Isotopic labeling : Introduce deuterium at the alkyne position to confirm peak assignments in ¹H NMR .
  • X-ray crystallography : Resolve ambiguities in double-bond geometry (cis/trans) or alkyne positioning .

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